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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of clinical trial data for orvepitant, a neurokinin-1
(NK-1) receptor antagonist, in the treatment of chronic cough. Its performance is evaluated
against other NK-1 receptor antagonists, serlopitant and aprepitant, with a focus on quantitative
data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: The Role of NK-1 Receptor
Antagonism in Cough Suppression

Chronic cough is often associated with neuronal hypersensitivity. The neuropeptide Substance
P, acting on the neurokinin-1 (NK-1) receptor, is implicated in enhancing the cough reflex. NK-1
receptor antagonists, such as orvepitant, work by blocking the binding of Substance P to its
receptor, thereby aiming to reduce the central neural hypersensitivity that contributes to chronic
cough.
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Caption: NK-1 Receptor Signaling Pathway in Cough.

Comparative Efficacy of NK-1 Receptor Antagonists
in Clinical Trials

The following tables summarize the quantitative data from key clinical trials of orvepitant and

its comparators.

Table 1: Efficacy of Orvepitant in Chronic Cough
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Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for the critical

appraisal of the data.

Orvepitant: VOLCANO-2 Study Protocol

o Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group, dose-ranging study.
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o Patient Population: 315 patients with refractory or unexplained chronic cough for at least one
year and an awake cough frequency of 10 or more coughs per hour.

« Intervention: Patients were randomized to receive orvepitant at doses of 10 mg, 20 mg, or
30 mg, or a matching placebo, administered orally once daily for 12 weeks.

» Efficacy Assessments:

o Primary Endpoint: Change from baseline in awake cough frequency at week 12, measured
using the VitaloJAK® ambulatory cough monitor.

o Secondary Endpoints: Patient-reported outcomes including the Leicester Cough
Questionnaire (LCQ), a visual analog scale (VAS) for cough severity, and a VAS for the
urge to cough, assessed at weeks 2, 4, 8, and 12.

 Statistical Analysis: A pre-specified subgroup analysis was planned for patients with higher
and lower baseline cough frequencies.
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Caption: VOLCANO-2 Clinical Trial Workflow.

Serlopitant: TUSSIX Study Protocol

Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
Patient Population: 185 patients with refractory chronic cough.

Intervention: Patients received either serlopitant 5 mg or placebo orally once daily for 12
weeks.

Primary Endpoint: Change from baseline in 24-hour cough frequency after 12 weeks of
treatment.
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Aprepitant: Lung Cancer Cough Study Protocol

o Study Design: An exploratory, randomized, double-blind, single-arm, placebo-controlled
crossover trial.

» Patient Population: 20 patients with lung cancer who reported a bothersome cough.

« Intervention: Patients received aprepitant (125 mg on day 1, followed by 80 mg on days 2
and 3) or a matched placebo. After a 3-day washout period, patients crossed over to the
alternate treatment for another 3 days.

» Efficacy Assessments:

o Primary Endpoint: Change in daytime cough frequency, measured by an ambulatory
cough monitor.

o Secondary Endpoints: Validated subjective cough assessment tools.

Safety and Tolerability

o Orvepitant: Generally well-tolerated in clinical trials. In the VOLCANO-2 study, adverse
events were reported in 66.7%—72.2% of patients in the orvepitant groups, compared to
68.4% in the placebo group. Headaches and dizziness were more common with the 30 mg
dose of orvepitant compared to placebo. In a study of patients with IPF, orvepitant was
also found to be safe and well-tolerated.

o Serlopitant: Well-tolerated in the TUSSIX trial, with treatment-related adverse events
occurring at rates comparable to placebo.

» Aprepitant: In the lung cancer cough study, no serious adverse events were reported.

Summary and Future Directions

The clinical trial data for orvepitant suggests a potential therapeutic benefit in reducing the
symptoms of chronic cough, particularly in patient-reported outcomes. While the primary
endpoint of reducing cough frequency was not met in the full analysis of the larger Phase 2b
VOLCANO-2 trial, significant improvements in the Leicester Cough Questionnaire, cough
severity, and urge to cough were observed with the 30 mg dose. Furthermore, a pre-defined
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sub-group analysis of patients with higher baseline cough frequency showed a near-significant
reduction in cough frequency. The positive results in the Phase 2a VOLCANO-1 study and the
study in IPF patients further support the potential of orvepitant in this indication.

In comparison, serlopitant failed to demonstrate efficacy in its Phase 2 trial for chronic cough.
Conversely, aprepitant showed a significant reduction in cough frequency in a small study of
patients with lung cancer, a specific and distinct patient population.

The mixed results for NK-1 receptor antagonists in treating chronic cough highlight the
complexity of this condition and the potential importance of patient selection and endpoint
definition in clinical trials. Further investigation is warranted to delineate the patient populations
most likely to respond to orvepitant and to confirm its efficacy in larger, pivotal trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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